molecular formula C5H10O5 B1682302 DL-Xylose CAS No. 25990-60-7

DL-Xylose

Cat. No.: B1682302
CAS No.: 25990-60-7
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-IOVATXLUSA-N
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Description

DL-Xylose is a monosaccharide, specifically a pentose sugar, composed of five carbon atoms. It is a diastereomer of D-xylose and L-xylose, meaning it contains both enantiomers in equal proportions. This compound is naturally found in the fibrous parts of plants, such as wood, straw, and corn husks. It is commonly used as a low-calorie sweetener and has applications in various industries, including food, pharmaceuticals, and biofuels .

Mechanism of Action

Target of Action

DL-Xylose, also known as Aldehydo-D-xylose, primarily targets the enzyme Xylose Isomerase . This enzyme, found in Streptomyces rubiginosus , plays a crucial role in the metabolism of D-xylose, facilitating its conversion into other useful compounds.

Mode of Action

This compound interacts with its target, Xylose Isomerase, triggering a series of biochemical reactions. The uptake of D-xylose activates the related metabolic pathway, and the activities of a NAD(P)H-linked xylose reductase (XR) and a unique NADP+ -linked xylitol dehydrogenase (XDH) are detected .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a major component of lignocellulose and the second most abundant sugar present in nature . The metabolism of this compound results in a variety of substrates that serve important nutritional and biological purposes . In bacteria, the isomerization of xylose to xylulose is usually catalyzed by xylose isomerase directly .

Pharmacokinetics

For instance, D-xylose uptake is suppressed in the presence of D-glucose, D-galactose, and D-fructose .

Result of Action

The result of this compound’s action is the activation of key catalytic enzymes that enable D-xylose to enter central metabolism . This process is crucial for the bioconversion of xylose, leading to the production of biofuels and chemicals from biomass .

Action Environment

The action of this compound is influenced by environmental factors. For example, the consumption of D-xylose increases two-fold under light but decreases to the same level with the addition of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), indicating that extra chemical energy from the light-dependent reaction contributes to the catabolism of D-xylose .

Biochemical Analysis

Biochemical Properties

DL-Xylose interacts with various enzymes and proteins in biochemical reactions. It is utilized by microorganisms through the xylose isomerase and Weimberg pathways, which are the major routes across diverse routes of bacterial xylose metabolism . The uptake and metabolism of this compound are inhibited by glucose, which is usually present with this compound in lignocellulose hydrolysate . Efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in this compound utilization to relieve glucose inhibition .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. For instance, in E. coli cells, when both D-glucose and this compound are present in growth media, cells typically consume D-glucose first and then this compound . The consumption rate of this compound increases gradually when E. coli BL21 (DE3) was adaptively evolved via subculture .

Molecular Mechanism

The molecular mechanism of this compound action involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of this compound to the cleft of XylFII induces a large conformational change that closes the cleft and brings the globular domains closer together .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the consumption rate of this compound increased gradually when E. coli BL21 (DE3) was adaptively evolved via subculture . Moreover, the addition of xylose epimerase to the XI strains confirmed the benefit of increasing the anomerization rate of xylose, leading to higher biomass formation and faster xylose consumption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, increasing purified this compound inclusion generally results in linear decreases in performance, efficiency, and diet digestibility in pigs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by two different pathways, the phosphoketolase pathway yielding acetate, formate and ethanol, and the pentose phosphate/glycolytic pathway which converts xylose to L-lactate .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, D-xylose is known to be transported into E. coli cells through the D-xylose/proton symporter XylE and the XylFGH ATP-dependent ABC transporter .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, UDP-xylose is made within the lumen of the ER or Golgi, suggesting there is no need for UDP-Xyl transport over the membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Xylose can be synthesized through the hydrolysis of xylan, a hemicellulose found in plant cell walls. The hydrolysis process involves breaking down xylan into its constituent sugars, including xylose, using acids or enzymes. The resulting mixture is then purified to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of xylan from lignocellulosic biomass, followed by hydrolysis using dilute acids or enzymatic methods. The hydrolysate is then subjected to purification processes such as filtration, ion exchange, and crystallization to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: DL-Xylose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Major Products:

    Oxidation: Xylonic acid.

    Reduction: Xylitol.

    Isomerization: Xylulose.

Scientific Research Applications

DL-Xylose has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

DL-Xylose’s unique properties and versatile applications make it an important compound in various fields of research and industry.

Properties

IUPAC Name

(3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IOVATXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name Xylose
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Record name D-Xylose
Source Human Metabolome Database (HMDB)
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Solubility

555.0 mg/mL
Record name D-Xylose
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CAS No.

10257-31-5, 50855-32-8, 58-86-6
Record name Xylopyranose
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Record name Xyloside
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Record name D-Xylose
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Record name Xylose
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Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90.5 °C
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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